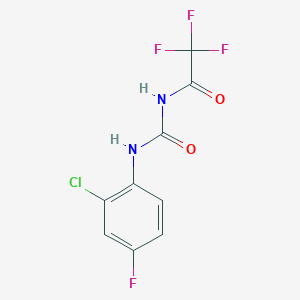![molecular formula C22H18F3NO3 B284255 N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284255.png)
N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide, commonly known as PTB or PTB-B, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTB-B belongs to the class of benzamide derivatives and is known for its ability to modulate the activity of certain enzymes and receptors in the body.
Mécanisme D'action
PTB-B acts as an inhibitor of the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation. It binds to the ATP-binding site of PI3K and prevents its activation, thereby inhibiting downstream signaling pathways. This leads to decreased cell proliferation and increased apoptosis, which is beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
PTB-B has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PTB-B in lab experiments is its specificity for the PI3K/Akt pathway, which allows for targeted inhibition of this pathway. However, one limitation is that its effects may vary depending on the specific cell type and experimental conditions used.
Orientations Futures
There are several potential future directions for research on PTB-B. One area of interest is its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease, due to its ability to modulate the activity of GSK-3β. Additionally, further studies are needed to better understand the pharmacokinetics and toxicity of PTB-B in vivo.
Méthodes De Synthèse
The synthesis of PTB-B involves several steps, including the reaction of 2-phenoxyethanol with 2,5-difluoro-4-nitrobenzoyl chloride followed by reduction with sodium borohydride. The resulting intermediate is then reacted with 4-amino-3-(trifluoromethyl)phenol to yield PTB-B.
Applications De Recherche Scientifique
PTB-B has been studied extensively for its potential therapeutic applications in various fields of research, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to modulate the activity of several enzymes and receptors, including PI3K, Akt, and GSK-3β, which are involved in various cellular processes such as cell proliferation, apoptosis, and differentiation.
Propriétés
Formule moléculaire |
C22H18F3NO3 |
|---|---|
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C22H18F3NO3/c23-22(24,25)17-11-12-20(29-14-13-28-18-9-5-2-6-10-18)19(15-17)26-21(27)16-7-3-1-4-8-16/h1-12,15H,13-14H2,(H,26,27) |
Clé InChI |
SQTFQHUCLFHFEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OCCOC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OCCOC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3,5-bis(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284181.png)



![N-[(2,4-difluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide](/img/structure/B284187.png)

![4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B284195.png)



